(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound contains several functional groups including a benzothiazole, a benzamide, a sulfonyl group, and a morpholino group . Benzothiazoles are heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery. Benzamides are used in a variety of pharmaceuticals, and sulfonyl groups are often found in antibiotics and other drugs. Morpholino groups are commonly used in antisense oligonucleotides for gene knockdown experiments.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzamide rings, along with the sulfonyl and morpholino groups. The Z-configuration indicates the relative positions of the substituents around a double bond .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, benzamide, and benzothiazole groups. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and morpholino groups could affect its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-16-14-26(15-17(2)33-16)35(29,30)20-8-5-18(6-9-20)23(28)25-24-27(11-12-31-3)21-10-7-19(32-4)13-22(21)34-24/h5-10,13,16-17H,11-12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHBSIPADBFEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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